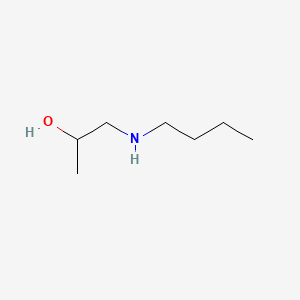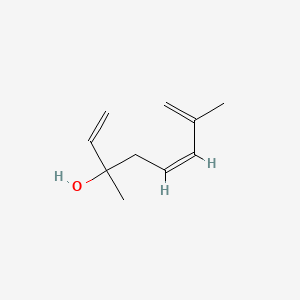
(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is an organic compound with a unique structure characterized by multiple double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the target compound. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The hydroxyl group in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted alcohols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: A similar compound with a different stereochemistry.
3,7-Dimethylocta-1,5-dien-3-ol: Lacks one of the double bonds present in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol.
3,7-Dimethylocta-1,5,7-trien-2-ol: Has a hydroxyl group at a different position.
Uniqueness
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific stereochemistry and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54831-37-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5Z)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6- |
InChI-Schlüssel |
ZJIQIJIQBTVTDY-SREVYHEPSA-N |
Isomerische SMILES |
CC(=C)/C=C\CC(C)(C=C)O |
Kanonische SMILES |
CC(=C)C=CCC(C)(C=C)O |
Siedepunkt |
62.00 °C. @ 4.50 mm Hg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


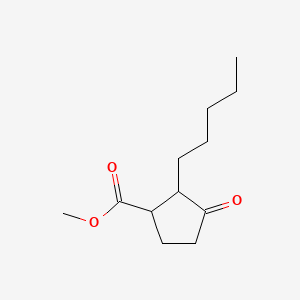
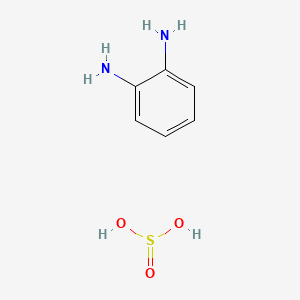

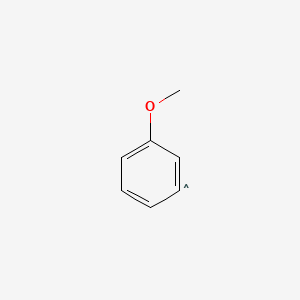
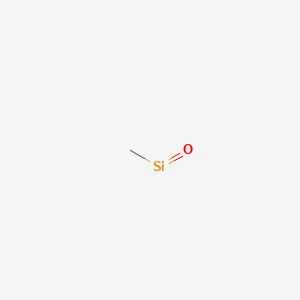

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
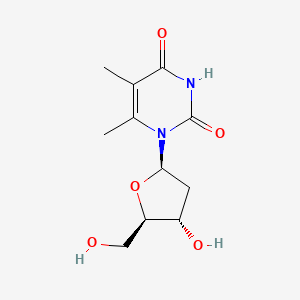

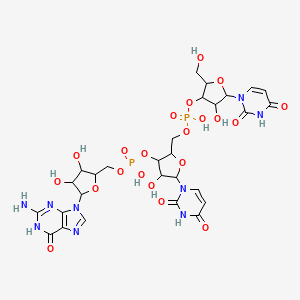
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
